4-Pentylphenyl-4-methylbenzoate
Description
4-Pentylphenyl-4-methylbenzoate is a benzoate ester derivative characterized by a pentylphenyl group attached to the ester oxygen and a methyl substituent at the para position of the benzoic acid moiety. Its molecular formula is C₁₉H₂₂O₂, with a molecular weight of 282.38 g/mol. The methyl group at the para position likely influences its mesomorphic properties, solubility, and thermal stability compared to bulkier substituents.
Properties
Molecular Formula |
C19H21O2- |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-methyl-2-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-15-8-10-16(11-9-15)18-13-14(2)7-12-17(18)19(20)21/h7-13H,3-6H2,1-2H3,(H,20,21)/p-1 |
InChI Key |
FYROFMNUESXCTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The classical preparation method for 4-pentylphenyl 4-methylbenzoate is through the esterification of 4-pentylphenol with 4-methylbenzoic acid or 4-methylbenzoyl chloride under acidic or catalytic conditions:
- Reactants : 4-pentylphenol and 4-methylbenzoic acid (or 4-methylbenzoyl chloride).
- Catalysts : Acid catalysts such as sulfuric acid or Lewis acids like zinc chloride.
- Solvents : Typically inert organic solvents such as dichloromethane or toluene.
- Conditions : Reflux under anhydrous conditions to drive the esterification to completion.
- Purification : The crude product is purified by recrystallization or column chromatography to achieve high purity (>98%) as confirmed by ^1H NMR analysis.
Preparation of Standard Solutions for Analytical Use
In analytical and research contexts, 4-pentylphenyl 4-methylbenzoate is prepared in solution form for calibration and testing:
| Solution Type | Concentration | Preparation Details | Storage Conditions |
|---|---|---|---|
| Stock Standard Solution (SSD) | 50 mg/mL | Weigh 500 mg of 4-pentylphenyl 4-methylbenzoate, dissolve in 10 mL acetonitrile (MeCN), mix well | Store at -20 °C, prepare annually |
| Working Standard Dilution (SWD) | 100 µg/mL | Dilute 200 µL of SSD into 100 mL methanol (MeOH), mix well | Store at -20 °C, prepare monthly |
| Intermediate Working Dilution (IWD) | 10 µg/mL | Dilute neat standard directly in methanol, sonicate for 1-2 min for dissolution | Store at -20 °C, prepare annually |
These preparation protocols are standardized for reproducibility in chromatographic and spectroscopic analyses.
Data Table: Physical and Chemical Properties Relevant to Preparation
Summary of Preparation Protocols
The preparation of 4-pentylphenyl 4-methylbenzoate involves:
- Chemical synthesis via esterification of 4-pentylphenol with 4-methylbenzoic acid or its acid chloride.
- Purification by recrystallization or chromatography to achieve research-grade purity.
- Preparation of standard solutions in solvents such as acetonitrile and methanol for analytical applications, with strict storage and handling protocols to maintain stability.
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products
Oxidation: 4-Pentylbenzoic acid and 4-methylbenzoic acid.
Reduction: 4-Pentylphenylmethanol.
Substitution: Brominated or nitrated derivatives of the aromatic ring
Scientific Research Applications
4-Pentylphenyl 4-methylbenzoate (C19H22O2) is a nematic liquid crystal with a molecular weight of approximately 282.38 g/mol. It comprises a pentyl group connected to a phenyl ring, which is further linked to a methylbenzoate moiety. This compound has applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
4-Pentylphenyl 4-methylbenzoate is used in scientific research across multiple disciplines.
Chemistry It is utilized as a liquid crystal material to study liquid crystal phases and their properties.
Biology It can be used as a surrogate for potency analysis of medical marijuana products.
Medicine The compound's liquid crystal properties make it useful in developing advanced drug delivery systems. It influences membrane permeability, which is crucial for drug absorption and distribution, suggesting its potential use in enhancing drug delivery systems. Furthermore, 4-Pentylphenyl 4-methylbenzoate affects P-glycoprotein, a protein involved in drug transport across cell membranes, potentially enhancing the bioavailability of co-administered drugs. It also acts as an inhibitor of certain cytochrome P450 enzymes, which play a role in drug metabolism and detoxification.
Industry It is employed in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices due to its ability to align in a specific orientation under the influence of an electric field.
Proteomics Research
4-Pentylphenyl 4-methylbenzoate finds use in proteomics research, particularly for protein interaction studies. One application involves its use in a technique called Biotinylation by Tag Extension (BTE), which utilizes enzymatic ligation to attach a biotin moiety to a specific protein of interest. 4-Pentylphenyl 4-methylbenzoate acts as a substrate for the enzyme TEV protease, which cleaves the molecule only in the presence of the desired protein interaction partner, allowing researchers to identify and isolate protein-protein interactions with high specificity.
Use as Matrix
Mechanism of Action
The mechanism of action of 4-Pentylphenyl-4-methylbenzoate is primarily related to its role as a liquid crystal. The compound’s molecular structure allows it to align in specific orientations under the influence of an electric field, which is crucial for its function in LCDs. The phenyl and benzoate groups contribute to the compound’s stability and thermal properties, making it suitable for various applications .
Comparison with Similar Compounds
Key Observations :
- LogP Trends : Longer alkyl chains (hexyloxy, hexylphenyl) increase hydrophobicity (higher LogP), whereas the methyl group results in moderate lipophilicity.
Phase Behavior and Mesomorphic Properties
Liquid crystalline behavior is strongly influenced by substituents:
- 4-(Hexyloxy)phenyl-4-pentylbenzoate : Exhibits a nematic phase due to the flexible hexyloxy group, with a broad mesophase range (~50–120°C).
- 4-Pentylphenyl-4-(trans-4-ethylcyclohexyl)benzoate : The rigid ethylcyclohexyl group stabilizes smectic phases, with higher thermal stability (melting point >150°C).
- 4-Pentylphenyl-4-methylbenzoate : Expected to display a narrower mesophase range compared to and , as the methyl group lacks the conformational flexibility of hexyloxy or the rigidity of cyclohexyl.
Research Findings and Limitations
- Gaps in Data : Experimental values for melting point, enthalpy of phase transitions, and dielectric constants are unavailable for 4-pentylphenyl-4-methylbenzoate.
Q & A
Q. How can researchers validate crystallographic data for 4-Pentylphenyl-4-methylbenzoate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
